Superior Antitubercular Potency of (+)-Manzamine F Over Manzamine E and Its Hydroxy Derivative
(+)-Manzamine F demonstrates a significant 1.5-fold greater potency against Mycobacterium tuberculosis (H37Rv) compared to manzamine E, and a stark contrast to 6-hydroxymanzamine E. The minimum inhibitory concentration (MIC) for (+)-manzamine F is 2.6 μg/mL, versus 3.8 μg/mL for manzamine E and 0.4 μg/mL for the more potent 6-hydroxymanzamine E [1]. This places its activity in a critical middle ground, avoiding the inactivity of manzamine E while differing substantially from the highly potent but structurally distinct 6-hydroxymanzamine E.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 2.6 μg/mL |
| Comparator Or Baseline | Manzamine E: MIC = 3.8 μg/mL; 6-Hydroxymanzamine E: MIC = 0.4 μg/mL |
| Quantified Difference | (+)-Manzamine F is 1.5-fold more potent than manzamine E (3.8/2.6) and 6.5-fold less potent than 6-hydroxymanzamine E (2.6/0.4). |
| Conditions | In vitro assay against Mycobacterium tuberculosis H37Rv strain. |
Why This Matters
This differential potency profile means (+)-Manzamine F can serve as a more balanced scaffold for antitubercular drug development, offering a distinct potency window compared to the extreme activities of its close analogs.
- [1] Rao, K.V., et al. (2004). Three new manzamine alkaloids from a common Indonesian sponge and their activity against infectious and tropical parasitic diseases. Journal of Natural Products, 67(8), 1314-1318. (Table 2) View Source
